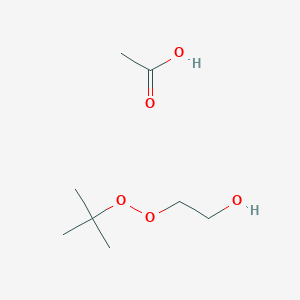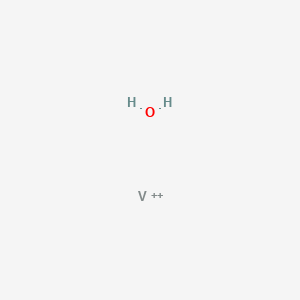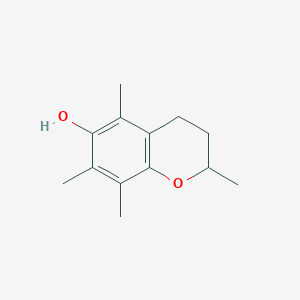
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the condensation of 2,3,5-trimethylhydroquinone with isophytol under acidic conditions. The reaction is followed by cyclization to form the chromanol ring structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
作用機序
The antioxidant effect of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species and interrupts the chain reactions that lead to cellular damage .
類似化合物との比較
Similar Compounds
Vitamin E (α-Tocopherol): Shares similar antioxidant properties but is less water-soluble.
2-Methoxy-2,5,7,8-tetramethylchroman-6-ol: Another derivative with antioxidant properties but differs in solubility and stability.
Uniqueness
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its water solubility, making it more versatile in various applications compared to its lipid-soluble counterparts like vitamin E .
特性
CAS番号 |
21704-71-2 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-7-5-6-11-10(4)12(14)8(2)9(3)13(11)15-7/h7,14H,5-6H2,1-4H3 |
InChIキー |
PYQVCYCHUWIDIS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(O1)C(=C(C(=C2C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


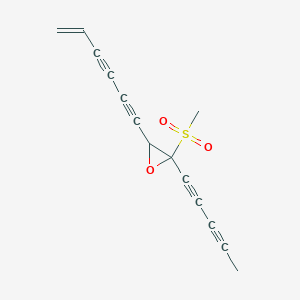
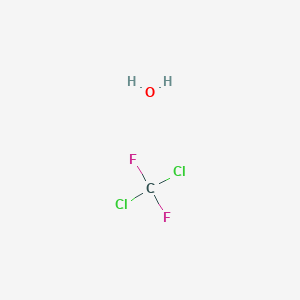
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
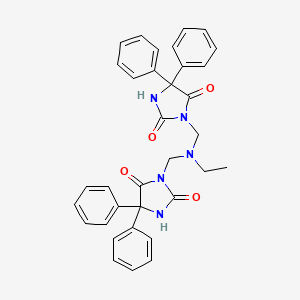
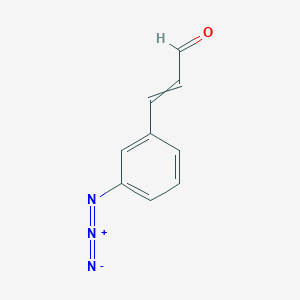
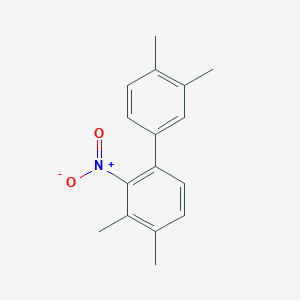
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
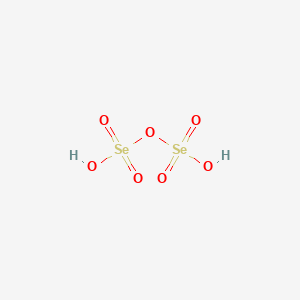
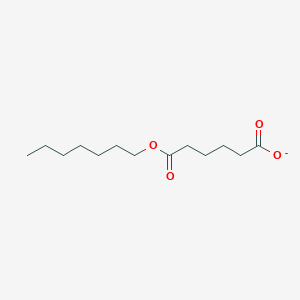
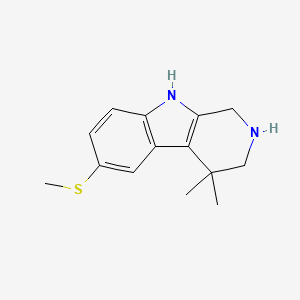
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
